molecular formula C11H10N2S B1654192 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine CAS No. 2127-08-4

2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine

Cat. No.: B1654192
CAS No.: 2127-08-4
M. Wt: 202.28 g/mol
InChI Key: XQQUQBOCMUBAQP-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine is an organic compound featuring a pyridine ring substituted with a sulfanyl group at the 2-position and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine typically involves the reaction of pyridine-4-methanethiol with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated pyridine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine involves its interaction with molecular targets through its pyridine rings and sulfanyl group. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQUQBOCMUBAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295995
Record name 2-[(pyridin-4-ylmethyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127-08-4
Record name NSC106687
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(pyridin-4-ylmethyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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